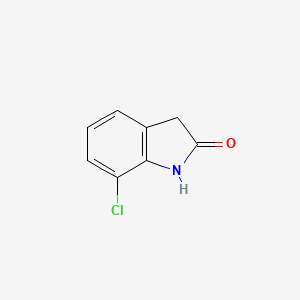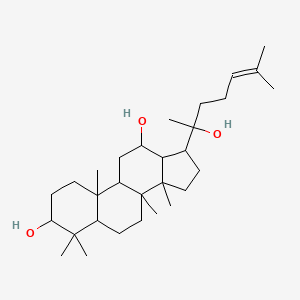![molecular formula C14H21ClN2O3 B1230698 2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide CAS No. 24789-03-5](/img/structure/B1230698.png)
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide is a potent and irreversible beta-1 adrenoceptor antagonist. It is a modification of practolol and represents the first known selective, irreversible beta antagonist . This compound is primarily used in pharmacological research to study beta adrenoceptor subtypes and their cardioselective properties .
Métodos De Preparación
The synthesis of chloropractolol involves several steps. The starting material is typically practolol, which undergoes chlorination to introduce a chlorine atom into the molecule. The reaction conditions for this chlorination process include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure
Análisis De Reacciones Químicas
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of chloropractolol.
Aplicaciones Científicas De Investigación
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide has several scientific research applications:
Mecanismo De Acción
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide exerts its effects by irreversibly binding to beta-1 adrenoceptors, thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This blockade results in a decrease in heart rate and contractility, making it useful in the study of cardiovascular function . The molecular targets involved include the beta-1 adrenoceptors located in the heart and other tissues .
Comparación Con Compuestos Similares
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide is unique compared to other beta adrenoceptor antagonists due to its irreversible binding and high selectivity for beta-1 adrenoceptors. Similar compounds include:
Practolol: A cardioselective beta-1 adrenoceptor antagonist but with reversible binding.
Propranolol: A non-selective beta adrenoceptor antagonist with reversible binding.
Atenolol: Another selective beta-1 adrenoceptor antagonist but with reversible binding.
This compound’s irreversible binding makes it particularly useful in long-term studies of beta adrenoceptor function and regulation .
Propiedades
Número CAS |
24789-03-5 |
|---|---|
Fórmula molecular |
C14H21ClN2O3 |
Peso molecular |
300.78 g/mol |
Nombre IUPAC |
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H21ClN2O3/c1-10(2)16-8-12(18)9-20-13-5-3-11(4-6-13)17-14(19)7-15/h3-6,10,12,16,18H,7-9H2,1-2H3,(H,17,19) |
Clave InChI |
HTVYZYZSMGPSAR-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)CCl)O |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)CCl)O |
Sinónimos |
chloropractolol chloropractolol, (+-)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1230615.png)



![2-[(1-acetyl-2-benzimidazolyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B1230624.png)





![[2-[(4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate](/img/structure/B1230634.png)



